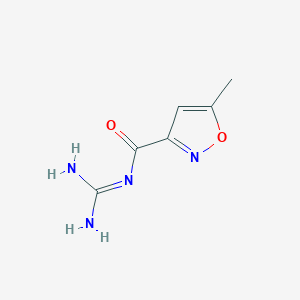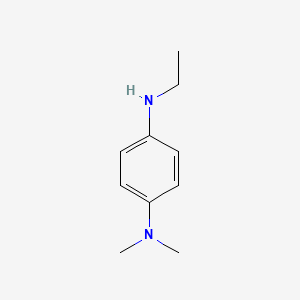
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a synthetic organic compound that features a tert-butyl group, a bromopyridine moiety, and a cyclopropylcarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate typically involves the following steps:
Formation of the cyclopropylcarbamate core: This can be achieved through the reaction of cyclopropylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where the bromopyridine derivative reacts with the cyclopropylcarbamate intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromopyridine moiety.
Reduction: Reduction reactions may target the bromopyridine group, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include cyclopropyl ketones or pyridine N-oxides.
Reduction: Products may include pyridine derivatives or fully reduced cyclopropylcarbamates.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromopyridine moiety can participate in π-π interactions, while the cyclopropylcarbamate structure may provide steric hindrance, affecting binding affinity and specificity.
Comparación Con Compuestos Similares
- Tert-butyl (6-bromopyridin-3-yl)carbamate
- Tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate
Comparison:
- Structural Differences: The presence of the cyclopropyl group in tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate distinguishes it from other similar compounds, which may lack this feature.
- Reactivity: The cyclopropyl group can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The unique structure of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate may provide advantages in specific applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
This detailed article provides a comprehensive overview of tert-butyl (trans)-2-(6-bromopyridin-3-yl)cyclopropylcarbamate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H17BrN2O2 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m0/s1 |
Clave InChI |
JHMPRBHRNWAIBF-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CN=C(C=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane](/img/structure/B8759001.png)

![(Z)-dibenzo[b,f]azocin-6(5H)-one](/img/structure/B8759023.png)


![N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B8759050.png)


